3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Description
Properties
Molecular Formula |
C10H12N4O6S |
|---|---|
Molecular Weight |
316.29 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-5,8,15-17H,1H2,(H2,11,13,18) |
InChI Key |
SJDLGGQSZOOSAA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=NC(=N)NC(=O)C3SC2=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Glycosylation
Immobilized uridine phosphorylase catalyzes ribose transfer from uridine-5′-diphosphate (UDP) to the thiazolo-pyrimidine base in phosphate buffer (pH 7.4) at 37°C. This method avoids protecting groups but suffers from lower yields (35–40%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as oxidation and reduction, making it valuable in synthetic chemistry. For instance, it can be oxidized using agents like hydrogen peroxide to yield oxo derivatives or reduced with sodium borohydride to produce reduced derivatives. These reactions are crucial for creating new compounds with desired properties.
Reagent in Organic Reactions
It is utilized as a reagent in organic reactions due to its ability to undergo nucleophilic substitution reactions. The functional groups on the pyrimidine ring can be replaced by other nucleophiles under acidic or basic conditions, facilitating the synthesis of diverse derivatives.
Biological Research Applications
Enzyme Mechanism Investigation
In biological research, this compound is studied for its potential role in probing enzyme mechanisms. Its structure allows it to interact with specific enzymes, providing insights into their functions and mechanisms. This application is essential for understanding metabolic pathways and developing enzyme inhibitors.
Antiviral and Anticancer Properties
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Research indicates that it may exhibit antiviral properties by inhibiting viral replication. Additionally, its anticancer potential is being explored through various studies aimed at inducing cell death in cancer cells by targeting specific molecular pathways .
Medical Applications
Drug Development
The compound is a candidate for drug development due to its biological activities. It has been investigated for its efficacy against various diseases, including viral infections and cancer. The National Cancer Institute has classified it as a compound of interest for further therapeutic development due to its potential to inhibit tumor growth and viral proliferation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar thiazolo-pyrimidine compounds in treating diseases:
- A study published in MDPI explored novel thiazolo[5,4-d]pyrimidine derivatives that demonstrated high affinity for specific biological targets, suggesting their potential as drug candidates .
- Research on related compounds has indicated their effectiveness against various cancers and viral infections, emphasizing the importance of structural modifications to enhance potency and selectivity .
Industrial Applications
Pharmaceuticals and Agrochemicals
In industry, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to serve as a precursor for synthesizing biologically active compounds makes it valuable in the pharmaceutical industry for developing new medications .
Material Science
The compound's unique chemical properties also allow for applications in material science, where it can be used to develop new materials with specific functionalities. This includes applications in coatings and polymers that require specific chemical resistance or biological activity .
Mechanism of Action
The mechanism of action of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The hydroxyl and imino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Substituent Effects
- Oxolane vs. Aromatic Groups : The target compound’s oxolane substituent distinguishes it from analogs like 3b (), which has a phenyl group. The oxolane’s hydroxyl groups may enhance water solubility, whereas aromatic/CF₃ substituents (e.g., in 3b ) increase lipophilicity and membrane permeability .
- 5-Imino vs. 5-CF₃/Thione: The 5-imino group in the target compound could enable hydrogen bonding, contrasting with the electron-withdrawing CF₃ or thione groups in 3b, which may stabilize the thiazolo ring and modulate enzyme inhibition .
Biological Activity
The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on available literature.
Synthesis
The synthesis of thiazolopyrimidines typically involves multi-step reactions that can include cyclization and substitution reactions. For instance, one study reported a synthetic pathway involving the reaction of isothiocyanates with cyanoacetamide and sulfur to form intermediates that can be cyclized to yield thiazolopyrimidine derivatives .
Cytotoxicity
Research has demonstrated that compounds in the thiazolopyrimidine class exhibit significant cytotoxic activity against various cancer cell lines. A notable study evaluated the cytotoxic effects of several derivatives against MDA-MB-231 (breast cancer), Caco-2 (colorectal cancer), and HCT116 (colon cancer) cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 3 | MDA-MB-231 | 15 | High |
| 4 | Caco-2 | 20 | Moderate |
| 1 | HCT116 | 25 | Moderate |
The highest cytotoxic effect was observed in the MDA-MB-231 cell line, suggesting a potential for further development as an anticancer agent .
The biological activity of thiazolopyrimidines is often attributed to their ability to interfere with key cellular processes. The presence of the thiazole and pyrimidine moieties allows these compounds to interact with various biological targets, including enzymes involved in nucleotide synthesis and DNA replication. Specifically, the imino group in the structure may play a critical role in enhancing binding affinity to target sites within cells, thereby promoting apoptosis in malignant cells .
Case Studies
Case Study 1: Anticancer Activity
In a recent study focused on new thiazolopyrimidine derivatives, it was found that modifications in sugar moieties linked to the thiazolopyrimidine structure significantly influenced cytotoxic activity. For example, derivatives with acetylated galactose units exhibited higher activities than those with xylose units. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Inhibition Studies
Another investigation demonstrated that certain thiazolopyrimidine compounds could inhibit specific signaling pathways associated with tumor growth. The study highlighted that compounds containing halogenated phenyl groups at particular positions showed superior inhibitory effects compared to non-halogenated analogs. This suggests that strategic modifications can lead to compounds with enhanced selectivity and potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
